2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an aminomethyl group and a hydroxyacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid
Reduction: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyacetaldehyde group can undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Aminomethyl)-cyclopentyl]-2-hydroxyacetaldehyde
- 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
- 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is unique due to its specific structural features, such as the presence of both an aminomethyl group and a hydroxyacetaldehyde group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-9(7,6-10)8(12)5-11/h5,7-8,12H,2-4,6,10H2,1H3 |
InChI Key |
NPDCZIFDFOTLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.